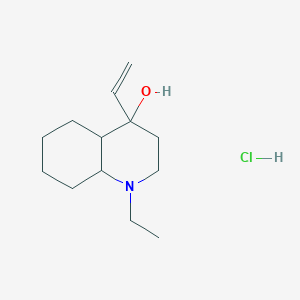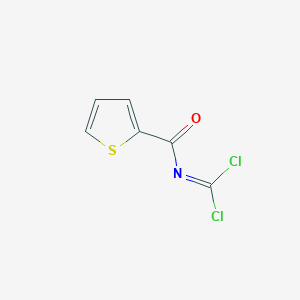
(Thiophene-2-carbonyl)carbonimidoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thiophene-2-carbonyl)carbonimidoyl is a compound that belongs to the class of heterocyclic organic compounds known as thiophenes. Thiophenes are characterized by a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
The synthesis of (Thiophene-2-carbonyl)carbonimidoyl can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with appropriate reagents under controlled conditions. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
(Thiophene-2-carbonyl)carbonimidoyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. Major products formed from these reactions include substituted thiophenes and other heterocyclic compounds .
Scientific Research Applications
(Thiophene-2-carbonyl)carbonimidoyl has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents . In the industry, these compounds are used in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (Thiophene-2-carbonyl)carbonimidoyl involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through different molecular pathways .
Comparison with Similar Compounds
(Thiophene-2-carbonyl)carbonimidoyl can be compared with other thiophene derivatives such as thiophene-2-carboxylic acid, thiophene-2-carboxaldehyde, and thiophene-2-carbonyl chloride. These compounds share similar structural features but differ in their reactivity and applications. For instance, thiophene-2-carboxylic acid is primarily used in organic synthesis, while thiophene-2-carbonyl chloride is used as an intermediate in the production of pharmaceuticals .
Properties
CAS No. |
62631-23-6 |
|---|---|
Molecular Formula |
C6H3Cl2NOS |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
N-(dichloromethylidene)thiophene-2-carboxamide |
InChI |
InChI=1S/C6H3Cl2NOS/c7-6(8)9-5(10)4-2-1-3-11-4/h1-3H |
InChI Key |
QRUUMSSATGCYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)N=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


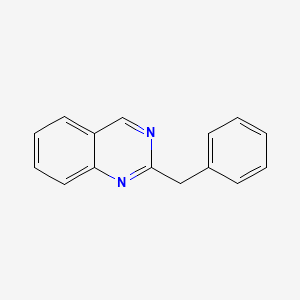
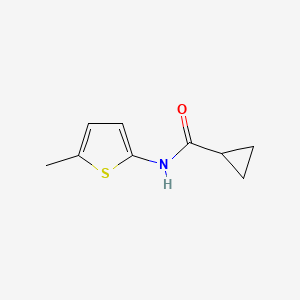
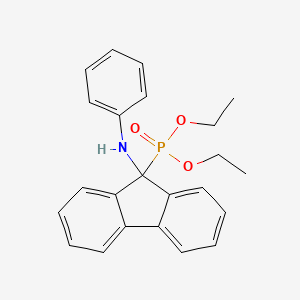
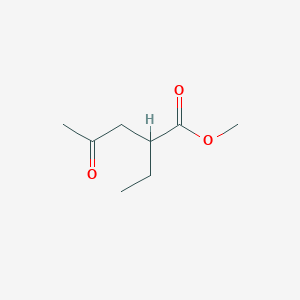
![Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy-](/img/structure/B14535752.png)
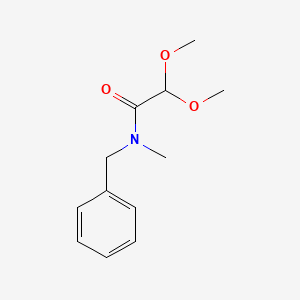
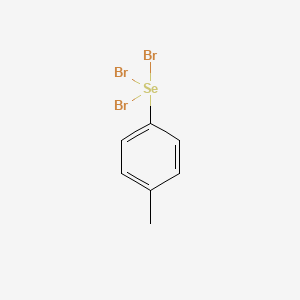
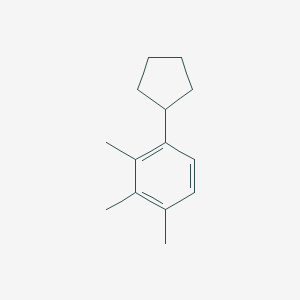
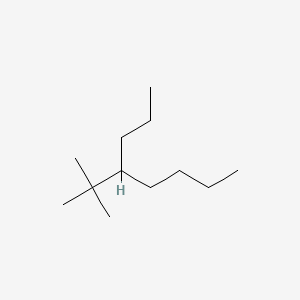
![Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]-](/img/structure/B14535775.png)
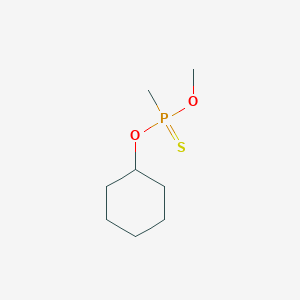
![2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol](/img/structure/B14535789.png)
![3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B14535792.png)
